molecular formula C14H9Cl2F3N2O B1669211 Halocarban CAS No. 369-77-7

Halocarban

Cat. No. B1669211
CAS RN: 369-77-7
M. Wt: 349.1 g/mol
InChI Key: ZFSXZJXLKAJIGS-UHFFFAOYSA-N
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Description

Halocarban, also known as cloflucarban (USAN) and trifluoromethyldichlorocarbanilide, is a chemical with antibacterial properties . It is sometimes used in deodorant and soap . Halocarbon compounds are chemicals in which one or more carbon atoms are linked by covalent bonds with one or more halogen atoms .


Synthesis Analysis

The first synthesis of halocarbons was achieved in the early 1800s . Production began accelerating when their useful properties as solvents and anesthetics were discovered . Development of plastics and synthetic elastomers has led to greatly expanded scale of production .


Molecular Structure Analysis

Halocarbons are typically classified in the same ways as the similarly structured organic compounds that have hydrogen atoms occupying the molecular sites of the halogen atoms in halocarbons . Among the chemical families are haloalkanes — compounds with carbon atoms linked by single bonds .


Chemical Reactions Analysis

Halocarbons are known for their reactions with multiple ion channels, which ultimately depresses nerve conduction, breathing, cardiac contractility . Their immobilizing effects have been attributed to their binding to potassium channels in cholinergic neurons .


Physical And Chemical Properties Analysis

Halocarbons are any chemical compound of the element carbon and one or more of the halogens (bromine, chlorine, fluorine, iodine) . The nonflammability, low chemical reactivity, and low toxicity of many of the halocarbons are their most valuable properties .

Scientific Research Applications

Chemoselective Hydrodehalogenation

Halocarban's role in chemoselective hydrodehalogenation is significant. This process involves the elimination or replacement of halogen atoms in organic halides, crucial in synthetic chemistry due to the persistence and inertness of organic halides. A study highlights an efficient strategy for chemoselective hydrodehalogenation through the formation of stable carbanion intermediates using highly mobile two-dimensional electrons of inorganic electride (Kim et al., 2017).

Antibacterial N-Halamines

Halocarban, as part of halogen-based antibacterial compounds, plays a role in eliminating harmful pathogens. N-Halamines, a significant subcategory of halogen antibacterial agents, exhibit advantages such as effectiveness against various microorganisms and high structural durability. Recent research emphasizes the increasing interest in the chemistry and practical applications of N-Halamines, underscoring their potential in antibacterial research (Dong et al., 2017)(Dong et al., 2017).

Halogen Bond Applications

The halogen bond, where halogens play an electrophilic role, finds applications in diverse fields such as material sciences, biomolecular recognition, and drug design. Halocarban's contribution through halogen bonding is critical in these areas, providing unique advantages in molecular design and interaction (Cavallo et al., 2016)(Cavallo et al., 2016).

Halogenating Enzymes

In nature, halocarban's involvement in halogenation increases the biological activity of secondary metabolites, often effective as drugs. Halogenation enzymes, including metalloenzymes and flavoenzymes, catalyze halide oxidation, highlighting the importance of halocarban in biological processes (Butler & Sandy, 2009)(Butler & Sandy, 2009).

Computational Modeling in Medicinal Chemistry

Halocarban's role extends to the computational modelingof halogen bonds in medicinal chemistry. The incorporation of halogens, including halocarban compounds, improves drug potency and involves direct participation in inhibitor affinity through halogen bonding. Computational models are crucial for integrating these interactions in drug design, highlighting halocarban's significance in the development of more accurate and efficient computational tools for medicinal chemistry (Ford & Ho, 2016)(Ford & Ho, 2016).

Halogen Bonding in Solution

In solutions, halogen bonding, involving halocarban compounds, is crucial for molecular recognition processes. Its behavior in solutions is vital for its use in pharmaceutical and material science applications. This aspect is explored through various methods to understand halogen bonding's behavior in solutions, emphasizing the scope and potential of halocarban in these fields (Erdélyi, 2012)(Erdélyi, 2012).

Role in Agrochemicals

Halocarban plays a unique role in the design of modern agrochemicals. The introduction of halogens into agrochemical compounds has led to significant advancements in efficacy, environmental safety, and economic viability. Halocarban's use in agrochemicals, particularly in compounds with novel modes of action and complex structure-activity relationships, showcases its importance in this sector (Jeschke, 2010)(Jeschke, 2010).

Medicinal Applications Against Infectious Diseases

Halophytes, which include halocarban compounds, have been used as medicinal plants against human infectious diseases. Their empirical use in traditional medicine and the emergence of antibiotic resistance have brought attention to halophytes as a source of antimicrobial compounds for clinical applications, demonstrating halocarban's potential in this area (Ferreira et al., 2022)(Ferreira et al., 2022).

Safety And Hazards

The safety data sheet of Halocarbon can provide detailed information about its safety and hazards . It’s important to refer to these resources for accurate and comprehensive safety information.

Future Directions

Halocarbon is a leader in high-purity fluorochemistry for use in pharmaceutical, biotechnology, personal care, and agricultural applications . Cutting-edge fluorochemical solutions are focused on driving advances in computing power and energy storage for automotive and consumer electronics .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2O/c15-8-1-3-9(4-2-8)20-13(22)21-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSXZJXLKAJIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048684
Record name Cloflucarban
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Halocarban

CAS RN

369-77-7
Record name Halocarban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloflucarban [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halocarban
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114133
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Record name Urea, N-(4-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]-
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Record name Cloflucarban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Halocarban
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.113
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Record name CLOFLUCARBAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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